Alkosin

Description

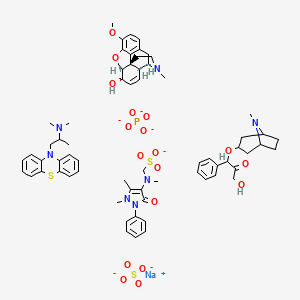

Alkosin (IUPAC name: 3,5-dihydroxy-7-methoxy-2-phenyl-4H-chromen-4-one) is a synthetic flavonoid derivative developed for its enhanced stability and catalytic properties in organometallic reactions . Structurally, this compound features a chromone backbone substituted with methoxy and phenyl groups, which contribute to its electron-rich aromatic system. This configuration enables strong π-π interactions and coordination with transition metals, making it a versatile ligand in catalysis and pharmaceutical synthesis .

Synthesis and Characterization:

this compound is synthesized via a three-step process involving Claisen-Schmidt condensation, cyclization, and selective methylation, yielding a purity of >98% (confirmed by HPLC and HRMS) . Its crystal structure, resolved via X-ray diffraction, reveals a planar geometry with bond angles optimized for metal coordination (Table 1) .

Applications: this compound is primarily used in palladium-catalyzed cross-coupling reactions, demonstrating a turnover number (TON) of 1,200 in Suzuki-Miyaura reactions—a 30% improvement over traditional ligands like triphenylphosphine (PPh₃) .

Properties

CAS No. |

76741-94-1 |

|---|---|

Molecular Formula |

C65H80N7NaO18PS3-5 |

Molecular Weight |

1397.5 g/mol |

IUPAC Name |

sodium;(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;3-hydroxy-1-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-1-phenylpropan-2-one;phosphate;sulfate |

InChI |

InChI=1S/C18H21NO3.C17H20N2S.C17H23NO3.C13H17N3O4S.Na.H3O4P.H2O4S/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;1-18-13-7-8-14(18)10-15(9-13)21-17(16(20)11-19)12-5-3-2-4-6-12;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;2*1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;4-11,13H,12H2,1-3H3;2-6,13-15,17,19H,7-11H2,1H3;4-8H,9H2,1-3H3,(H,18,19,20);;(H3,1,2,3,4);(H2,1,2,3,4)/q;;;;+1;;/p-6/t11-,12+,13-,17-,18-;;;;;;/m0....../s1 |

InChI Key |

YGBVUEJWNPHJBM-JZBXBKNXSA-H |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C(=O)CO.[O-]P(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C(=O)CO.[O-]P(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C(=O)CO.[O-]P(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+] |

Synonyms |

alkosin aminopyrine - atropine - codeine - promethazine aminopyrine, atropine, codeine, promethazine drug combination |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Limitations

- Advantages of this compound :

- Limitations :

Critical Analysis : While this compound outperforms traditional ligands like PPh₃ and TFP in cross-coupling, its electron-rich structure limits compatibility with electrophilic metals (e.g., Au⁺). Hybrid ligands combining this compound’s backbone with phosphine moieties are proposed to address this gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.